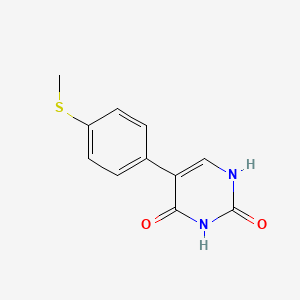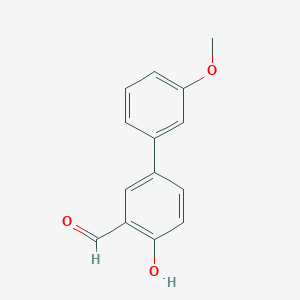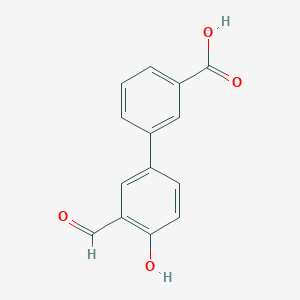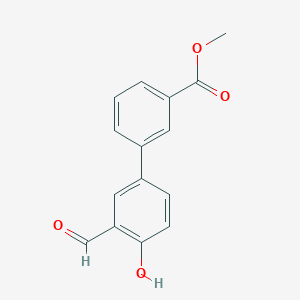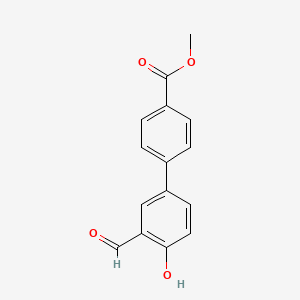
2-Formyl-4-(4-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4-(4-methoxycarbonylphenyl)phenol, 95% (2-F4-MCPP) is a phenolic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 115-117 °C and a molecular weight of 242.31 g/mol. It is soluble in methanol, ethanol, and water, and insoluble in ether and benzene. 2-F4-MCPP is a versatile compound with a wide range of uses in scientific research and is often used as a starting material for synthesizing other compounds.
Scientific Research Applications
2-Formyl-4-(4-methoxycarbonylphenyl)phenol, 95% has a variety of applications in scientific research. It is used in the synthesis of other compounds such as 4-methoxycarbonylphenylhydrazones, 4-methoxycarbonylphenylhydrazide, and 4-methoxycarbonylphenylhydrazones-1-oxides. It is also used as a reagent in the synthesis of a variety of pharmaceuticals, pesticides, and other compounds.
Mechanism of Action
2-Formyl-4-(4-methoxycarbonylphenyl)phenol, 95% is a phenolic compound that has a variety of mechanisms of action. It is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It is also believed to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory compounds.
Biochemical and Physiological Effects
2-Formyl-4-(4-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, antioxidant, and anti-microbial properties. It has also been shown to inhibit the production of certain pro-inflammatory compounds, such as prostaglandins and leukotrienes. In addition, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-Formyl-4-(4-methoxycarbonylphenyl)phenol, 95% has a number of advantages when used in laboratory experiments. It is a relatively stable compound and is easy to synthesize and purify. It is also relatively inexpensive and readily available. The main limitation of 2-Formyl-4-(4-methoxycarbonylphenyl)phenol, 95% is that it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 2-Formyl-4-(4-methoxycarbonylphenyl)phenol, 95%. It has been suggested that it could be used in the development of new drugs, as it has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It could also be used in the development of new pesticides, as it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi. Additionally, it could be used in the development of new materials, such as polymers and composites, as it has been shown to have a variety of useful properties. Finally, it could be used in the development of new diagnostic tests, as it has been shown to have a variety of biochemical and physiological effects.
Synthesis Methods
2-Formyl-4-(4-methoxycarbonylphenyl)phenol, 95% is synthesized from 4-methoxycarbonylphenol and formaldehyde. The reaction is carried out in an aqueous medium with a catalytic amount of sulfuric acid. The reaction is typically carried out at a temperature of 60-70 °C for a period of 2-4 hours. After the reaction is complete, the product is isolated by filtration, washed with water and dried.
properties
IUPAC Name |
methyl 4-(3-formyl-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)11-4-2-10(3-5-11)12-6-7-14(17)13(8-12)9-16/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOBPGHXCKMXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602405 |
Source


|
| Record name | Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
893737-88-7 |
Source


|
| Record name | Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




